1-benzoyl-3-(4-methylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
1-benzoyl-3-(4-methylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(4-methylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-(4-methylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, oxidizing agents like potassium permanganate or chromium trioxide, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an amino derivative, while oxidation of the benzoyl group would yield a hydroxyl derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: As an intermediate in the production of dyes, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(4-methylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-benzoyl-3-(4-methylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole include other pyrazole derivatives with different substituents, such as:
- 1-benzoyl-3-(4-chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole
- 1-benzoyl-3-(4-methylphenyl)-5-(3-aminophenyl)-4,5-dihydro-1H-pyrazole
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the nitrophenyl group, for example, may enhance its reactivity and biological activity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C23H19N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
[5-(4-methylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C23H19N3O3/c1-16-10-12-17(13-11-16)21-15-22(19-8-5-9-20(14-19)26(28)29)25(24-21)23(27)18-6-3-2-4-7-18/h2-14,22H,15H2,1H3 |
InChI Key |
QATFOOUWJBLQGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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